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Compound of Interest

Compound Name: SSR182289

Cat. No.: B611012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational compound

SSR182289 and placebo, focusing on its performance as a potent and selective oral thrombin

inhibitor in preclinical models of thrombosis. The data presented is compiled from published

preclinical studies to offer an objective overview for researchers, scientists, and drug

development professionals.

Executive Summary
SSR182289 is a direct, competitive, and selective inhibitor of thrombin, a key enzyme in the

coagulation cascade. Preclinical studies demonstrate its efficacy as an orally active

antithrombotic agent in various animal models of venous and arterial thrombosis. When

compared to placebo, SSR182289 consistently shows a dose-dependent reduction in thrombus

formation. This guide will delve into the quantitative data, experimental methodologies, and the

underlying mechanism of action to provide a thorough comparison.

Data Presentation: SSR182289 vs. Placebo
The following tables summarize the quantitative data from preclinical studies, highlighting the

antithrombotic efficacy of SSR182289 compared to control groups (placebo/vehicle).
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Target Enzyme Inhibition Constant (Ki)

Human Thrombin 0.031 µM

Trypsin 54 µM

Factor Xa 167 µM

Factor VIIa >250 µM

Factor IXa >250 µM

Plasmin >250 µM

Urokinase >250 µM

tPA >250 µM

Kallikrein >250 µM

Activated Protein C >250 µM

This data showcases the high selectivity of SSR182289 for thrombin over other serine

proteases involved in coagulation and fibrinolysis.

In Vivo Antithrombotic Efficacy of Orally Administered
SSR182289
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Thrombosis Model Species Endpoint ED50 (mg/kg, p.o.)

Venous Thrombosis Rat
Thrombus Weight

Reduction
0.9

Silk Thread Arterio-

Venous (AV) Shunt
Rat

Thrombus Weight

Reduction
3.8

Thromboplastin-

Induced AV Shunt
Rat

Thrombus Weight

Reduction
3.1

Carotid Artery

Thrombosis
Rat

Reduction in

Thrombotic Occlusion
5.9 (ED200)

Venous Thrombosis Rabbit
Thrombus Weight

Reduction
7.5

ED50 represents the dose required to achieve 50% of the maximum antithrombotic effect

compared to a control group. For the carotid artery thrombosis model, the ED200 (dose to

achieve a 200% increase in time to occlusion) is reported.

Signaling Pathway and Mechanism of Action
SSR182289 exerts its antithrombotic effect by directly inhibiting thrombin (Factor IIa), a critical

serine protease at the final step of the coagulation cascade. By binding to the active site of

thrombin, SSR182289 prevents the conversion of fibrinogen to fibrin, thereby inhibiting the

formation of a stable blood clot.

Intrinsic Pathway

Extrinsic Pathway

Common PathwayFactor XII Factor XIActivates Factor IXActivates

Factor X

Tissue Factor Factor VIIActivates

Thrombin (Factor IIa)Prothrombinase Complex FibrinogenConverts FibrinForms Cross-linked Fibrin Clot

SSR182289

Inhibits
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Figure 1. Mechanism of action of SSR182289 within the coagulation cascade.

Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to allow for

replication and further investigation.

In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (Ki) and selectivity of SSR182289 against

thrombin and other serine proteases.

Methodology:

The inhibitory activity of SSR182289 was assessed using chromogenic substrate assays.

Various concentrations of SSR182289 were incubated with a fixed concentration of the target

enzyme (e.g., human thrombin, trypsin, Factor Xa).

A specific chromogenic substrate for each enzyme was added to initiate the reaction.

The rate of substrate hydrolysis was measured spectrophotometrically by monitoring the

change in absorbance over time.

Inhibitor constants (Ki) were calculated by fitting the data to the Morrison equation for tight-

binding inhibitors.

Rat Venous Thrombosis Model
Objective: To evaluate the in vivo antithrombotic efficacy of orally administered SSR182289 in a

model of venous thrombosis.

Methodology:

Male Sprague-Dawley rats were anesthetized.
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The jugular vein was exposed, and a silk thread was inserted into the vein to induce

endothelial damage and thrombus formation.

SSR182289 or placebo (vehicle) was administered orally at various doses one hour prior to

the insertion of the silk thread.

After a set period (e.g., 4 hours), the silk thread and the associated thrombus were carefully

removed.

The wet weight of the thrombus was measured.

The dose-response curve was generated by comparing the thrombus weight in the

SSR182289-treated groups to the placebo group, and the ED50 was calculated.
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Figure 2. Experimental workflow for the rat venous thrombosis model.

Conclusion
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The available preclinical data strongly suggests that SSR182289 is a potent and selective oral

thrombin inhibitor with significant antithrombotic efficacy in various animal models when

compared to placebo. Its high selectivity for thrombin minimizes the potential for off-target

effects on other proteases involved in hemostasis. The dose-dependent reduction in thrombus

formation across different models of thrombosis underscores its potential as a therapeutic

agent for the prevention and treatment of thromboembolic disorders. Further clinical

investigation would be required to establish its safety and efficacy in humans.

To cite this document: BenchChem. [Comparative Analysis of SSR182289 and Placebo in
Preclinical Antithrombotic Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611012#comparative-analysis-of-ssr182289-and-
placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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